Cas no 35017-54-0 (ethyl 4-tosyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate)
ethyl 4-tosyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 4-tosyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
- 2H-Benzo[1,4]oxazine-2-carboxylic acid, 4-(toluene-4-sulfonyl)-3,4-dihydro-, ethyl ester
- PNCDTLTVXIKNMT-UHFFFAOYSA-N
- HMS2814B04
- SMR000525063
- CHEMBL1406286
- CS-0327626
- ethyl 4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
- 35017-54-0
- 4-(Toluene-4-sulfonyl)-3,4-dihydro-2H-benzo[1,4]oxazine-2-carboxylic acid ethyl ester
- BRD-A95858813-001-07-6
- STK710942
- AKOS000643871
- MLS001208759
- ethyl 4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylate
- Ethyl 4-tosyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate
- Ethyl4-tosyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate
-
- Inchi: 1S/C18H19NO5S/c1-3-23-18(20)17-12-19(15-6-4-5-7-16(15)24-17)25(21,22)14-10-8-13(2)9-11-14/h4-11,17H,3,12H2,1-2H3
- InChI Key: PNCDTLTVXIKNMT-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1)(N1C2C=CC=CC=2OC(C(=O)OCC)C1)(=O)=O
Computed Properties
- Exact Mass: 361.09800
- Monoisotopic Mass: 361.09839388Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 25
- Rotatable Bond Count: 5
- Complexity: 565
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 81.3Ų
Experimental Properties
- PSA: 81.29000
- LogP: 3.66020
ethyl 4-tosyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM518685-1g |
Ethyl 4-tosyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate |
35017-54-0 | 97% | 1g |
$*** | 2023-05-30 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1398296-1g |
Ethyl 4-tosyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate |
35017-54-0 | 97% | 1g |
¥3530.00 | 2024-05-17 | |
| Crysdot LLC | CD11138413-1g |
Ethyl 4-tosyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate |
35017-54-0 | 97% | 1g |
$391 | 2024-07-17 | |
| Crysdot LLC | CD11138413-5g |
Ethyl 4-tosyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate |
35017-54-0 | 97% | 5g |
$817 | 2024-07-17 | |
| Crysdot LLC | CD11138413-10g |
Ethyl 4-tosyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate |
35017-54-0 | 97% | 10g |
$1156 | 2024-07-17 |
ethyl 4-tosyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate Related Literature
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1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on ethyl 4-tosyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Comprehensive Overview of Ethyl 4-Tosyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS No. 35017-54-0)
Ethyl 4-tosyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS No. 35017-54-0) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique benzoxazine core and tosyl protective group, serves as a versatile intermediate in the synthesis of bioactive molecules. Its molecular structure combines a dihydrobenzoxazine scaffold with an ethyl carboxylate moiety, making it a valuable building block for drug discovery and development.
The growing interest in benzoxazine derivatives stems from their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Researchers are increasingly exploring CAS 35017-54-0 as a precursor for designing novel therapeutic agents. Recent studies highlight its potential in targeting enzyme inhibitors and modulating cellular pathways, aligning with the current trend of precision medicine and targeted drug delivery systems.
From a synthetic chemistry perspective, ethyl 4-tosyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate exemplifies the importance of heterocyclic compounds in modern organic synthesis. Its tosyl group enhances stability during reactions, while the ethyl ester functionality allows for further derivatization. This adaptability makes it a favorite among chemists working on structure-activity relationship (SAR) studies, particularly in optimizing drug candidates for improved efficacy and reduced side effects.
The compound's relevance extends to green chemistry initiatives, where researchers seek eco-friendly synthetic routes. Innovations in catalytic methods and solvent-free reactions have been applied to its production, addressing the demand for sustainable pharmaceutical manufacturing. Such advancements resonate with the global push toward environmentally benign chemical processes, a topic frequently searched in academic and industrial circles.
Analytical techniques like HPLC, NMR, and mass spectrometry are routinely employed to characterize CAS 35017-54-0, ensuring high purity for research applications. Quality control protocols emphasize the removal of byproducts, as impurities can significantly impact biological assay results. This underscores the compound's role in high-throughput screening platforms, where reproducibility is paramount.
In the context of intellectual property, several patents reference ethyl 4-tosyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate as a key intermediate for proprietary drugs. Its structural features are often modified to create novel small-molecule inhibitors, reflecting the pharmaceutical industry's focus on first-in-class therapies. This aligns with frequent search queries about drug patent landscapes and innovation in pharma.
Beyond therapeutics, this compound finds utility in material science, particularly in designing functional polymers with tailored properties. The benzoxazine ring contributes to thermal stability, making derivatives suitable for high-performance coatings and adhesives. Such interdisciplinary applications highlight the compound's versatility, a trending topic in convergence research.
For procurement purposes, suppliers typically provide CAS 35017-54-0 with detailed certificates of analysis (CoA), addressing the demand for transparency in research chemicals. Storage recommendations emphasize protection from moisture and light to maintain stability, a common concern among laboratory professionals searching for chemical handling best practices.
In summary, ethyl 4-tosyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate represents a multifaceted compound bridging medicinal chemistry, synthetic methodology, and applied materials. Its continued study promises to unlock new applications, particularly in emerging fields like bioconjugation and prodrug design, answering the scientific community's call for innovative solutions to complex challenges.
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